molecular formula C13H14Cl2N2O2 B4841098 N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide

Cat. No.: B4841098
M. Wt: 301.16 g/mol
InChI Key: AZBKTIYCPARLSD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, with two chlorine atoms substituted on the phenyl ring. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide typically involves the reaction of 3,4-dichloroaniline with piperidine and acetic anhydride. The process can be summarized as follows:

    Starting Materials: 3,4-dichloroaniline, piperidine, acetic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene.

    Procedure: 3,4-dichloroaniline is first reacted with acetic anhydride to form an intermediate, which is then treated with piperidine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous feeding reactions. This method involves the use of 3,4-dichloroaniline and phosgene as raw materials, with solvents like dichloroethane or chlorobenzene. The process ensures high efficiency and safety by recycling phosgene and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an allosteric modulator of G protein-coupled receptors, altering the affinity and activity of orthosteric ligands .

Comparison with Similar Compounds

Similar Compounds

    Propanil (N-(3,4-dichlorophenyl)propanamide): Used as a herbicide with a similar phenyl ring structure.

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide with a similar dichlorophenyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-10-5-4-9(8-11(10)15)16-12(18)13(19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBKTIYCPARLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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